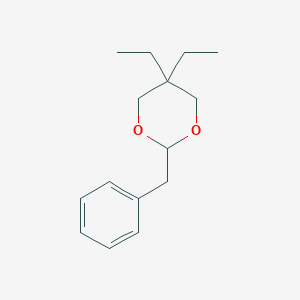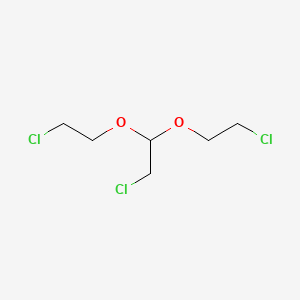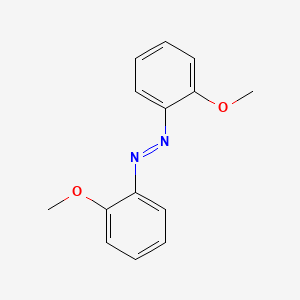
1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)- is a fluorinated heterocyclic compound. It is characterized by the presence of an oxazetidine ring, which is a four-membered ring containing one oxygen and one nitrogen atom. The compound is notable for its high fluorine content, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)- typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the cyclization of a suitable fluorinated amine with a fluorinated carbonyl compound. The reaction is often carried out in the presence of a base, such as sodium hydride, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to introduce the high fluorine content efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazetidine N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazetidine N-oxides, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein interactions.
Medicine: Its derivatives are being investigated for potential pharmaceutical applications, including as enzyme inhibitors and antiviral agents.
Industry: The compound’s high fluorine content makes it valuable in the development of advanced materials, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism by which 1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)- exerts its effects depends on its specific application. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atoms can form strong interactions with hydrogen-bond donors, stabilizing the compound’s binding to its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Oxathietane, 3,3,4,4-tetrafluoro-, 2,2-dioxide: This compound also contains a four-membered ring with high fluorine content but includes a sulfur atom instead of nitrogen.
3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide: Similar in structure but with different heteroatoms, leading to distinct chemical properties.
Uniqueness
1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)- is unique due to its combination of an oxazetidine ring and high fluorine content. This combination imparts unique reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
360-46-3 |
|---|---|
Molekularformel |
C4F9NO |
Molekulargewicht |
249.03 g/mol |
IUPAC-Name |
3,3,4,4-tetrafluoro-2-(1,1,2,2,2-pentafluoroethyl)oxazetidine |
InChI |
InChI=1S/C4F9NO/c5-1(6,7)2(8,9)14-3(10,11)4(12,13)15-14 |
InChI-Schlüssel |
RXUSQTIPYBVRTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(ON1C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


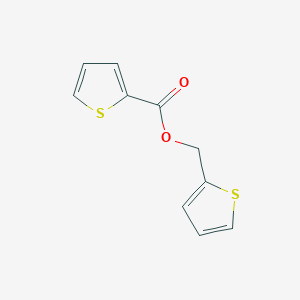
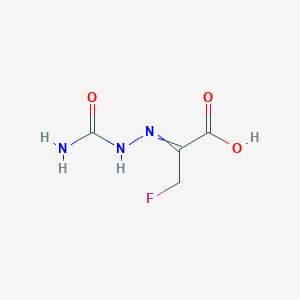

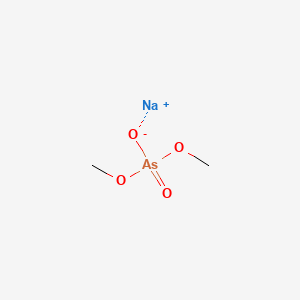
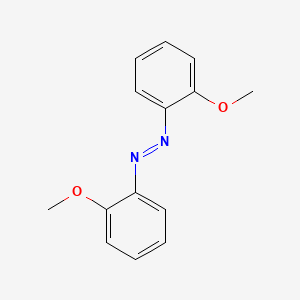

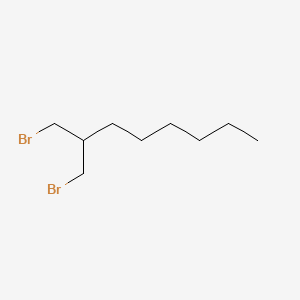
![[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14743594.png)



